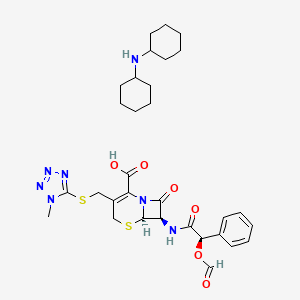
DE(ethoxy)tamsulosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DE(ethoxy)tamsulosin is a derivative of tamsulosin, a selective alpha-1A and alpha-1D adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing the smooth muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms . This compound retains the core structure of tamsulosin but with modifications that may alter its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DE(ethoxy)tamsulosin involves several steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, R,R-2-methoxy-5-[2-(1-phenyl-ethylamino)-propyl]-benzenesulfonic acid.
Ethoxy Substitution: The primary amine is then reacted with 1-(2-bromoethoxy)-2-ethoxybenzene in a polar aprotic solvent in the presence of an organic base to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
DE(ethoxy)tamsulosin undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the ethoxy group or the aromatic ring.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines .
Wissenschaftliche Forschungsanwendungen
DE(ethoxy)tamsulosin has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studies on this compound help understand the role of alpha-1 adrenergic receptors in various biological processes.
Wirkmechanismus
DE(ethoxy)tamsulosin exerts its effects by blocking alpha-1A and alpha-1D adrenergic receptors. These receptors are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound relaxes the smooth muscles, improving urine flow and reducing symptoms of BPH . The molecular targets include the alpha-1A and alpha-1D adrenergic receptors, and the pathways involved are related to the relaxation of smooth muscle tissue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: The parent compound, used primarily for BPH treatment.
Desethoxy Tamsulosin: A derivative lacking the ethoxy group, used in similar therapeutic contexts.
De-O-ethoxy Tamsulosin: Another derivative with modifications at the ethoxy group.
Uniqueness
DE(ethoxy)tamsulosin is unique due to its specific ethoxy substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can lead to variations in efficacy, side effects, and therapeutic applications .
Eigenschaften
CAS-Nummer |
2244986-82-9 |
|---|---|
Molekularformel |
C18H24N2O4S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-methoxy-5-[(2R)-2-(2-phenoxyethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S/c1-14(20-10-11-24-16-6-4-3-5-7-16)12-15-8-9-17(23-2)18(13-15)25(19,21)22/h3-9,13-14,20H,10-12H2,1-2H3,(H2,19,21,22)/t14-/m1/s1 |
InChI-Schlüssel |
UERLZSSAWHCYEK-CQSZACIVSA-N |
Isomerische SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)







